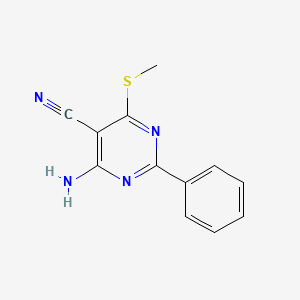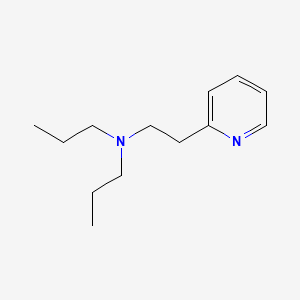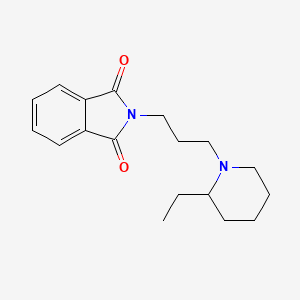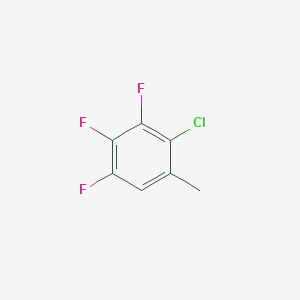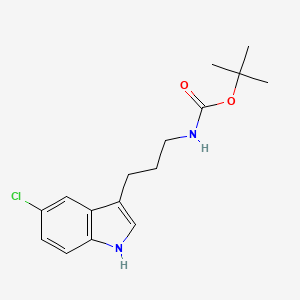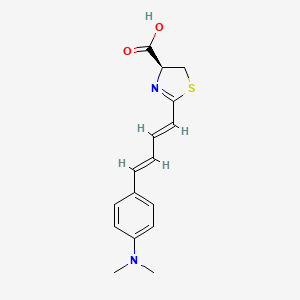
AkaLumine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AkaLumine is a luciferin analogue that has been developed for use in bioluminescence imaging. It is particularly noted for its near-infrared emission, which allows for deeper tissue imaging compared to traditional luciferins. This compound is often used in conjunction with a luciferase enzyme, such as Akaluc, to produce bioluminescence that can be detected in living organisms .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of AkaLumine hydrochloride involves several steps. One method includes reacting D-cysteine methyl ester hydrochloride with triphenylmethanol to obtain an intermediate, followed by further reactions to produce the final compound . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound hydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The compound is often produced in solid form and requires careful handling to protect it from light and moisture .
化学反应分析
Types of Reactions: AkaLumine undergoes several types of chemical reactions, including oxidation and bioluminescent reactions. When catalyzed by luciferase, this compound produces near-infrared light, making it suitable for deep tissue imaging .
Common Reagents and Conditions: Common reagents used in reactions with this compound include luciferase enzymes and substrates like adenosine triphosphate (ATP). The reactions are typically carried out under physiological conditions, often in aqueous solutions .
Major Products Formed: The primary product formed from the reaction of this compound with luciferase is light emission in the near-infrared spectrum. This bioluminescent reaction is highly efficient and produces a strong signal that can be detected in vivo .
科学研究应用
AkaLumine has a wide range of applications in scientific research. It is extensively used in bioluminescence imaging to track gene expression, monitor cellular processes, and study disease progression in living organisms . In medicine, this compound is used to visualize tumor growth and metastasis, as well as to monitor the efficacy of therapeutic interventions . In biology, it aids in studying circadian rhythms and other dynamic biological processes . Industrial applications include its use in developing new diagnostic tools and imaging technologies .
作用机制
The mechanism of action of AkaLumine involves its oxidation by the luciferase enzyme, resulting in the emission of light. The molecular targets include the luciferase enzyme and the substrates involved in the bioluminescent reaction. The pathway involves the conversion of chemical energy into light energy, which can be detected and measured .
相似化合物的比较
AkaLumine is unique in its ability to produce near-infrared light, which allows for deeper tissue imaging compared to other luciferins like D-luciferin and coelenterazine . Similar compounds include D-luciferin, which emits light in the green-yellow spectrum, and coelenterazine, which emits blue light. This compound’s near-infrared emission provides a significant advantage in terms of tissue penetration and signal clarity .
属性
分子式 |
C16H18N2O2S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
(4S)-2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)/b5-3+,6-4+/t14-/m1/s1 |
InChI 键 |
ULTVSKXCSMDCHR-SBRPLTKKSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=N[C@H](CS2)C(=O)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


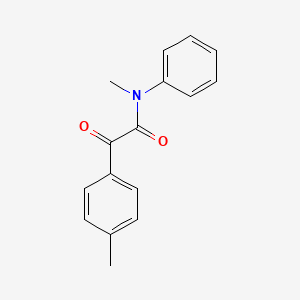
![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)
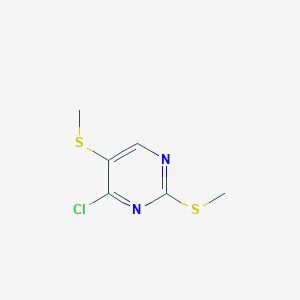
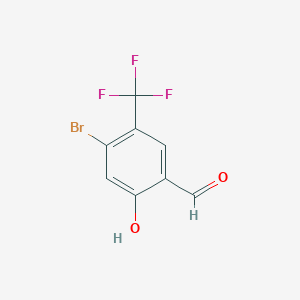
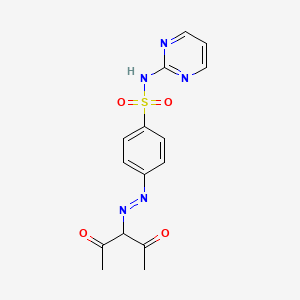

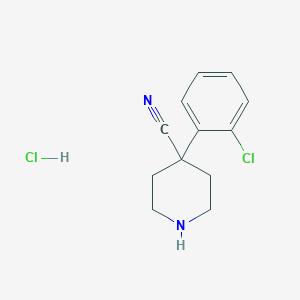
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
